2-(9H-carbazol-2-yloxy)-N-phenylacetamide
Overview
Description
2-(9H-carbazol-2-yloxy)-N-phenylacetamide is an organic compound that features a carbazole moiety linked to a phenylacetamide group
Scientific Research Applications
2-(9H-carbazol-2-yloxy)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-carbazol-2-yloxy)-N-phenylacetamide typically involves the reaction of 9H-carbazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(9H-carbazol-2-yloxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: The phenylacetamide group can undergo electrophilic substitution reactions, particularly at the para position relative to the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbazole-2,3-dione derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of para-substituted phenylacetamide derivatives.
Mechanism of Action
The mechanism of action of 2-(9H-carbazol-2-yloxy)-N-phenylacetamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(9H-carbazol-9-yl)pyridine: Another carbazole-based compound used in OLEDs.
Platinum(II) 9-(pyridin-2-yl)-2-(9-(pyridin-2-yl)-9H-carbazol-2-yloxy)-9H-carbazole: A compound used in blue phosphorescent OLEDs.
Uniqueness
2-(9H-carbazol-2-yloxy)-N-phenylacetamide is unique due to its specific combination of a carbazole moiety with a phenylacetamide group. This structure imparts distinct electronic and photophysical properties, making it valuable for applications in organic electronics and potential medicinal chemistry.
Properties
IUPAC Name |
2-(9H-carbazol-2-yloxy)-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-20(21-14-6-2-1-3-7-14)13-24-15-10-11-17-16-8-4-5-9-18(16)22-19(17)12-15/h1-12,22H,13H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJPOSWUZUXFTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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